
5-Bromoazepan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoazepan-4-one is a chemical compound belonging to the class of azepanones, which are seven-membered lactams This compound is characterized by the presence of a bromine atom at the fifth position of the azepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoazepan-4-one typically involves the bromination of azepan-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoazepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding azepan-4-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of azepan-4-one.
Substitution: Formation of substituted azepanones with various functional groups.
Scientific Research Applications
5-Bromoazepan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromoazepan-4-one is primarily based on its ability to interact with biological targets such as enzymes and receptors. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Azepan-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloroazepan-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-Fluoroazepan-4-one: Contains a fluorine atom, which can significantly alter the compound’s reactivity and biological interactions.
Uniqueness: 5-Bromoazepan-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. The bromine atom’s size and electronegativity influence the compound’s interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
167757-56-4 |
|---|---|
Molecular Formula |
C6H10BrNO |
Molecular Weight |
192.05 g/mol |
IUPAC Name |
5-bromoazepan-4-one |
InChI |
InChI=1S/C6H10BrNO/c7-5-1-3-8-4-2-6(5)9/h5,8H,1-4H2 |
InChI Key |
WONKMHZDXFHNDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC(=O)C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
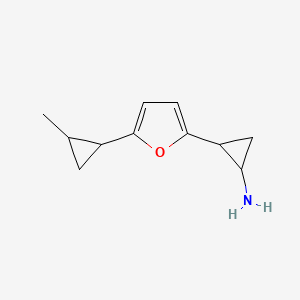

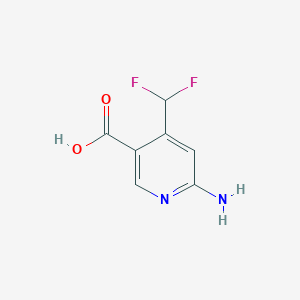

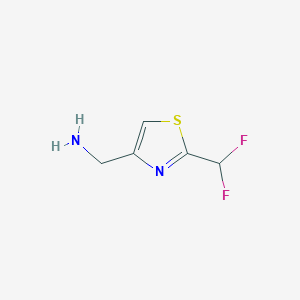
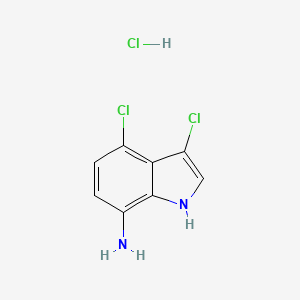
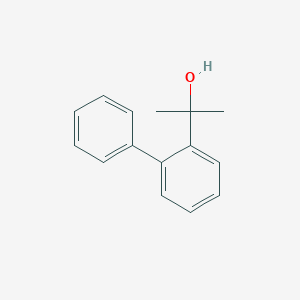
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
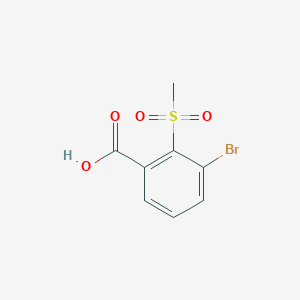
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
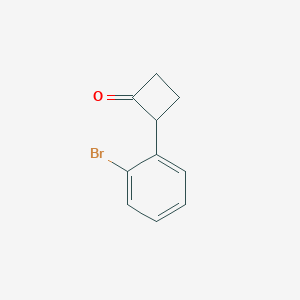
![Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B13581998.png)

